3-(3,4-dimethoxyphenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3-(3,4-Dimethoxyphenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core
Mechanism of Action
Target of Action
The primary targets of this compound are the CLK1 and DYRK1A kinases . These kinases play a crucial role in the regulation of various cellular processes and are involved in major diseases, including cancer and neurodegenerative disorders .
Mode of Action
The compound interacts with its targets, CLK1 and DYRK1A kinases, by inhibiting their activity . This inhibition disrupts the normal function of these kinases, leading to changes in the cellular processes they regulate .
Biochemical Pathways
The inhibition of CLK1 and DYRK1A kinases affects several biochemical pathways. These kinases are part of the Ser/Thr kinases family, which is implicated in various regulation processes, especially Alzheimer’s disease
Pharmacokinetics
The compound’s lipophilicity, which allows it to easily diffuse into cells, suggests good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of CLK1 and DYRK1A kinases, leading to disruption of the cellular processes they regulate . This can potentially have therapeutic effects in diseases where these kinases are implicated, such as cancer and neurodegenerative disorders .
Preparation Methods
The synthesis of 3-(3,4-dimethoxyphenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxyphenyl hydrazine with 2,5-dimethylpyrazole-3-carboxylic acid under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core. This intermediate is then subjected to further methylation and amination reactions to yield the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into alcohols or amines.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine has shown promise in several scientific research areas:
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine: This compound shares a similar core structure but differs in its side chains, affecting its biological activity and solubility.
5-Amino-pyrazoles: These compounds are also used in medicinal chemistry for their versatile reactivity and biological activities.
In comparison, 3-(3,4-dimethoxyphenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific inhibitory effects on tubulin and Hsp90, making it a unique candidate for anti-cancer research .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-10-8-15(18-3)21-17(19-10)16(11(2)20-21)12-6-7-13(22-4)14(9-12)23-5/h6-9,18H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZHFJYVVOENBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC)C)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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